7-methyl-1H-indazol-3-ol - 120277-21-6

7-methyl-1H-indazol-3-ol

Catalog Number: EVT-359559
CAS Number: 120277-21-6
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indazoles are a class of heterocyclic compounds characterized by a fused benzene and pyrazole ring, which have garnered significant interest due to their diverse pharmacological properties. Among these, 7-substituted indazoles have been identified as potent inhibitors of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a molecule with various physiological roles including neurotransmission, vasodilation, and immune response modulation135. The compound 7-methyl-1H-indazol-3-ol, while not directly studied in the provided papers, is closely related to the compounds that have been investigated for their inhibitory effects on NOS and other biological activities.

Synthesis Analysis
  • Cyclocondensation reactions: These reactions typically involve the reaction of substituted hydrazines with appropriate carbonyl compounds. []
  • Multi-component reactions: These reactions offer efficient and atom-economical routes to access diversely substituted indazoles. [, ]
  • Modifications of existing indazoles: Existing indazoles can be modified through various chemical transformations to introduce desired substituents at specific positions. [, , ]
Molecular Structure Analysis

7-Methyl-1H-indazol-3-ol features a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The 7-position of the indazole ring is substituted with a methyl group, while the 3-position bears a hydroxyl group. [] The presence of these functional groups influences the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis
  • Alkylation and acylation: The hydroxyl group can be readily alkylated or acylated to yield ethers and esters, respectively. [, ]
  • Condensation reactions: The indazole nitrogen can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines. []
Mechanism of Action

The mechanism of action of 7-substituted indazoles involves the inhibition of NOS. These compounds have been shown to exhibit competitive inhibition against substrates and cofactors of NOS, such as (6R)-5,6,7,8-tetrahydro-l-biopterin (H(4)B), and can induce a spin state transition of the heme-Fe(III) within the enzyme1. The inhibitory effects of these compounds are not uniform across different NOS isoforms; for instance, 1H-indazole-7-carbonitrile has been found to preferentially inhibit constitutive NOS over inducible NOS, while 1H-indazole-7-carboxamide shows selectivity for neuronal NOS1. The structural features of these molecules, such as the presence of a nitro group or other substituents, significantly influence their potency and selectivity35.

Applications in Various Fields

Pharmacology and Medicine

In the field of pharmacology and medicine, 7-substituted indazoles have been explored for their potential therapeutic applications. The inhibitory action on NOS suggests a role in conditions where NO production is implicated, such as neurodegenerative diseases, cancer, and inflammatory disorders1356. For example, 7-nitro indazole derivatives have been shown to inhibit NOS in various brain regions and could be useful in studying the biological roles of NO in the central nervous system3. Additionally, some derivatives exhibit anti-nociceptive activity without increasing blood pressure, indicating potential for the development of pain management therapies without cardiovascular side effects6.

Biochemistry and Molecular Biology

In biochemistry and molecular biology, these compounds serve as tools to dissect the role of NO in various physiological and pathological processes. By selectively inhibiting different isoforms of NOS, researchers can investigate the specific contributions of NO produced by each isoform135.

Chemistry and Drug Design

In the realm of chemistry and drug design, the structure-activity relationship (SAR) of indazole derivatives provides valuable insights for the development of new therapeutic agents. The ability to modify the indazole core structure and observe changes in biological activity allows for the optimization of pharmacological properties125.

Antioxidant Research

Some 7-substituted indazoles have also been evaluated for their antioxidant potential, which is another area of interest due to the role of oxidative stress in many diseases. Compounds with a 7-carbo-substituted 5-bromo-3-methylindazole structure have shown significant inhibitory effects against α-glucosidase activity and possess antioxidant activity, suggesting potential applications in the management of diabetes and oxidative stress-related conditions2.

1-Benzyl-1H-indazol-3-ol

    Compound Description: This compound acts as a ligand in the synthesis of copper(II) complexes being investigated for their anticancer properties. These complexes, which also incorporate ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have shown remarkable potency against MCF7 cell lines in cytotoxicity assays [].

    Relevance: 1-Benzyl-1H-indazol-3-ol shares the core indazol-3-ol structure with 7-methyl-1H-indazol-3-ol, differing only in the substituent at the N1 position (benzyl vs. methyl) [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. Its structure, when complexed with the CGRP receptor, has been determined at a resolution of 1.6 Å. This compound demonstrates favorable metabolic stability, solubility, and low lipophilicity, making it suitable for various administration routes and potentially reducing the risk of hepatotoxicity. These characteristics led to its selection as a clinical candidate for acute migraine treatment [].

    Relevance: HTL22562 incorporates the 7-methyl-1H-indazol-5-yl moiety within its complex structure. This shared substructure links it to 7-methyl-1H-indazol-3-ol, highlighting the potential of this scaffold in medicinal chemistry [].

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

    Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, making it a potential treatment for migraines. Developed through the optimization of early leads that suffered from issues like modest potency, CYP3A4 inhibition, and poor solubility, BMS-694153 exhibits good intranasal bioavailability in rabbits and dose-dependent activity in migraine models [].

    Relevance: BMS-694153, similar to HTL22562, contains the 7-methyl-1H-indazol-5-yl moiety within its structure. This shared feature with 7-methyl-1H-indazol-3-ol emphasizes the significance of this structural motif in designing CGRP receptor antagonists [].

1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP)

    Compound Description: HMIMP is a potent and selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel, showing an IC50 of ~2 nM. Its inhibitory effect is neither voltage-dependent nor requires the opening of BK channels. This selectivity for BK channels makes it a valuable tool in pharmacological studies, unlike peptide toxins typically used, which lack similar specificity [].

    Relevance: HMIMP shares the core indazole structure with 7-methyl-1H-indazol-3-ol, emphasizing the importance of this framework in developing ion channel modulators. The variations in substituents highlight how modifications can lead to significant changes in biological activity and target specificity [].

[4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

    Compound Description: BMS-599626 stands out as a selective and orally efficacious inhibitor of human epidermal growth factor receptors (HER) 1 and 2 kinases. It emerged from structure-activity relationship studies exploring 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates, demonstrating excellent biochemical potency and kinase selectivity. Due to its favorable pharmacokinetic profile and robust in vivo activity, it was chosen as a clinical candidate for treating solid tumors [].

    Relevance: While BMS-599626 shares the indazole core with 7-methyl-1H-indazol-3-ol, the focus lies on the 1H-indazol-5-ylamino substituent. This comparison highlights the versatility of the indazole scaffold in medicinal chemistry, demonstrating its application in developing both kinase inhibitors and compounds like 7-methyl-1H-indazol-3-ol [].

1-((S)-2-aminopropyl)-1H-indazol-6-ol

    Compound Description: This compound is a peripherally acting 5-HT2 receptor agonist that exhibits potent ocular hypotensive activity. It has greater solution stability compared to tryptamine analogues and displays high selectivity for the 5-HT2 receptors. This selectivity makes it a promising candidate for the treatment of ocular hypertension and glaucoma [].

    Relevance: 1-((S)-2-aminopropyl)-1H-indazol-6-ol shares the core indazole structure with 7-methyl-1H-indazol-3-ol, demonstrating the diversity of biological activities associated with this scaffold. This example emphasizes the influence of substituent modifications on target selectivity and pharmacological properties [].

Properties

CAS Number

120277-21-6

Product Name

7-methyl-1H-indazol-3-ol

IUPAC Name

7-methyl-1,2-dihydroindazol-3-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

CJOVTXHCNDSIQZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=O)NN2

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.